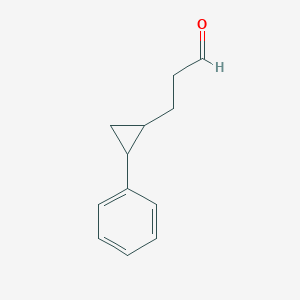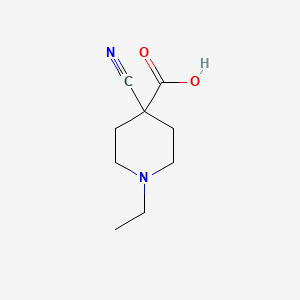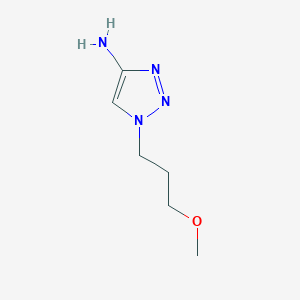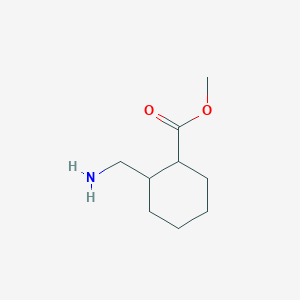
3-(2-Phenylcyclopropyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylcyclopropyl)propanal is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl ring attached to a phenyl group and a propanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylcyclopropyl)propanal typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Phenylcyclopropyl)propanal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(2-Phenylcyclopropyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylcyclopropyl)propanal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 3-Phenylpropanal
- 2-Phenylcyclopropylmethanol
- 3-(2-Phenylcyclopropyl)propanoic acid
Comparison: 3-(2-Phenylcyclopropyl)propanal is unique due to its combination of a cyclopropyl ring and an aldehyde group, which imparts distinct reactivity and properties compared to similar compounds For example, 3-Phenylpropanal lacks the cyclopropyl ring, resulting in different chemical behavior and applications
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(2-phenylcyclopropyl)propanal |
InChI |
InChI=1S/C12H14O/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,8,11-12H,4,7,9H2 |
Clave InChI |
AYXWGXVWGOJYDC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC=CC=C2)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)

![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)


![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)


![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)


